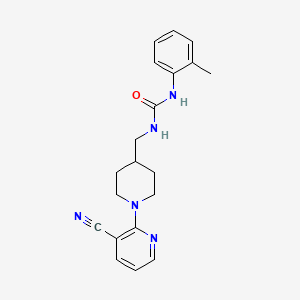

![molecular formula C16H11F4N5OS B3015147 N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 956266-40-3](/img/structure/B3015147.png)

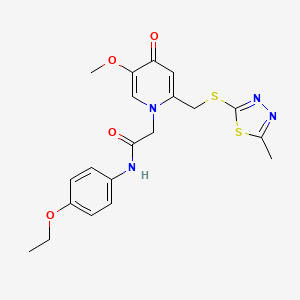

N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazolinone and quinazoline . These derivatives are known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of active group splicing . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The structure of similar compounds has been confirmed using IR, 1H NMR, 13C NMR, and MS, and further analyzed using X-ray diffraction .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . The trifluoromethyl group is an important structural component of many bioactive compounds .Physical And Chemical Properties Analysis

The trifluoromethyl group has a polar influence and affects the lipophilicity of compounds . CF3-substituted residues have been found to show comparable hydrophobicity to valine .Scientific Research Applications

Organic Synthesis and Drug Design

The presence of a trifluoromethyl group in this compound indicates its potential utility in organic synthesis. Trifluoromethyl groups are known for increasing the lipophilicity and metabolic stability of pharmaceuticals . This compound could serve as a precursor for synthesizing new drugs with improved pharmacokinetic properties.

Fluorine Chemistry

The compound’s multiple fluorine atoms make it a subject of interest in fluorine chemistry research. Studies could focus on the selective activation of C–F bonds, which is a challenging task in organic synthesis, to create diverse fluorinated compounds .

Peptide Modification

The compound could be used to modify peptides or proteins, introducing fluorine atoms to study their physicochemical effects, such as stability and dynamics, which is particularly relevant in the field of NMR labeling .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5OS/c1-9-6-13(16(18,19)20)25(24-9)15-22-12(8-27-15)14(26)23-21-7-10-2-4-11(17)5-3-10/h2-8H,1H3,(H,23,26)/b21-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDRTWSAVCJSF-QPSGOUHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)

![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)

![2-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3015071.png)

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)